molecular formula C13H13N3O3 B12913905 4-Amino-2-hydroxyphenethyl pyrimidine-5-carboxylate

4-Amino-2-hydroxyphenethyl pyrimidine-5-carboxylate

Cat. No.: B12913905
M. Wt: 259.26 g/mol
InChI Key: PHAQVIAHVWTSCF-UHFFFAOYSA-N
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Description

4-Amino-2-hydroxyphenethyl pyrimidine-5-carboxylate is a synthetic pyrimidine derivative supplied for research purposes. Pyrimidine-based small molecules are of significant interest in medicinal chemistry due to their ability to serve as core scaffolds in drugs, particularly as protein kinase inhibitors . Structurally similar 4-aminopyrimidine compounds have been investigated for their potential as STAT6 inhibitors, which play a role in immune response regulation . Other analogous thienopyrimidine carboxylates have demonstrated notable anti-proliferative properties in in vitro models of breast cancer (e.g., MCF-7 and MDA-MB-231 cell lines), with some leading to cell cycle arrest . The specific pharmacological profile and molecular targets of this compound are subject to ongoing investigation. This product is intended for laboratory research use only and is not approved for diagnostic or therapeutic applications in humans. Researchers should handle this compound with appropriate safety precautions.

Properties

Molecular Formula

C13H13N3O3

Molecular Weight

259.26 g/mol

IUPAC Name

2-(4-amino-2-hydroxyphenyl)ethyl pyrimidine-5-carboxylate

InChI

InChI=1S/C13H13N3O3/c14-11-2-1-9(12(17)5-11)3-4-19-13(18)10-6-15-8-16-7-10/h1-2,5-8,17H,3-4,14H2

InChI Key

PHAQVIAHVWTSCF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)O)CCOC(=O)C2=CN=CN=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-hydroxyphenethyl pyrimidine-5-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde with indoline in the presence of sodium hydroxide in ethanol or methanol . Another method includes the reaction of benzoic acid with 2-aryl-3-cyano-4-amino-2H-pyrido[1,2-a]pyrimidines through a green technique in polyethylene glycol (PEG-400) with a catalytic amount of Amberlyst 15-wet .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-hydroxyphenethyl pyrimidine-5-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

4-Amino-2-hydroxyphenethyl pyrimidine-5-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-2-hydroxyphenethyl pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, pyrimidine-based compounds are known to inhibit enzymes such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS), leading to anti-inflammatory effects . The compound may also interact with nucleic acids and proteins, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Key Observations :

  • C-2 Position: Electron-donating groups (e.g., hydroxyphenethyl, benzylamino) enhance solubility and target binding. Alkylamino substituents improve synthetic yields and selectivity .
  • C-4 Position : Chloro or methyl groups are common. Chloro derivatives (e.g., 4-chloro-2-(methylthio)pyrimidine-5-carboxylate ) are pivotal in kinase inhibitor design .
  • C-6 Position: Aromatic amines (e.g., benzylamino) correlate with antibacterial activity, while methyl groups optimize pharmacokinetics .

Antimalarial Activity

  • 4-Aminoquinoline-pyrimidine hybrids (e.g., hybrids with CQ-sensitive and CQ-resistant strains) exhibit IC50 values <100 nM, outperforming chloroquine (CQ) in resistant strains. The aminoquinoline moiety enables weak-base trapping in digestive vacuoles, while the pyrimidine carboxylate enhances iron-chelation properties .

Antimicrobial and Anti-inflammatory Activity

  • Ethyl-2-amino-4-chloro-6-trichlorophenyl derivatives show 70–80% inhibition against S. aureus and E. coli at 50 µg/mL. Anti-inflammatory activity (e.g., carrageenan-induced edema) is linked to electron-withdrawing substituents at C-6 .

Anticancer Activity

  • Aminoindazole-substituted pyrimidines inhibit WEE1 kinase (IC50 ~10 nM), inducing G2/M cell cycle arrest. Chloro and methylthio groups at C-4 and C-6 stabilize interactions with ATP-binding pockets .

Structure-Activity Relationship (SAR) Insights

  • Antimalarial Potency: Hydrophobic C-2 substituents (e.g., phenethyl) enhance vacuolar accumulation, while amino groups at C-4 improve target affinity .
  • Antibacterial Efficacy: Aryl amino groups at C-6 disrupt bacterial membrane synthesis, with methyl esters improving bioavailability .
  • Kinase Inhibition : Chloro and methylthio groups at C-4/C-6 create steric and electronic complementarity with kinase active sites .

Biological Activity

4-Amino-2-hydroxyphenethyl pyrimidine-5-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Molecular Structure:

  • IUPAC Name: this compound
  • Molecular Formula: C12H12N2O3
  • Molecular Weight: 232.24 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. Various synthetic routes have been explored, often focusing on optimizing yield and purity.

Anticancer Properties

Research has indicated that derivatives of pyrimidine compounds exhibit notable anticancer activity. For instance, a study evaluated the cytotoxic effects of various pyrimidine derivatives on human cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231. The results showed that certain derivatives had IC50 values in the low micromolar range, indicating significant antiproliferative activity (IC50 = 4.3 ± 0.11 µg/mL for one derivative) .

Table 1: Antiproliferative Activity of Pyrimidine Derivatives

CompoundCell LineIC50 (µg/mL)Selectivity Index
4-Amino-2-hydroxyphenethylMCF-74.319.3
Derivative XMDA-MB-2313.7-
Derivative YHT-299.1-

The mechanism by which this compound exerts its biological effects is primarily through the inhibition of key signaling pathways involved in cell proliferation and survival. Studies suggest that it may inhibit specific kinases associated with cancer progression, thereby inducing apoptosis in malignant cells.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial potential. Certain studies have highlighted its effectiveness against various bacterial strains, suggesting a dual role as both an anticancer and antimicrobial agent.

Case Study 1: In Vitro Cytotoxicity Assessment

A study conducted on the cytotoxicity of various pyrimidine derivatives demonstrated that this compound showed promising results against several cancer cell lines. The MTT assay revealed significant cell viability reduction at concentrations correlating with the compound's structural modifications.

Case Study 2: Structure–Activity Relationship (SAR)

A comprehensive SAR analysis was performed to understand how modifications to the pyrimidine structure affect biological activity. The findings indicated that specific substituents on the phenethyl group enhance both anticancer and antimicrobial properties, providing insights for future drug design.

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